Ethyl 2-amino-6-methyl-5-azaspiro[2.4]heptane-5-carboxylate
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Overview
Description
Ethyl 2-amino-6-methyl-5-azaspiro[24]heptane-5-carboxylate is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a cyclopropane and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-6-methyl-5-azaspiro[2.4]heptane-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl cyclopropylidene acetate with azomethine ylides under catalytic conditions. The reaction is often catalyzed by copper complexes, such as Cu(CH3CN)4BF4, in the presence of ligands like TF-BiphamPhos. The reaction proceeds through a 1,3-dipolar cycloaddition mechanism, yielding the spirocyclic product with high stereoselectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-6-methyl-5-azaspiro[2.4]heptane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Ethyl 2-amino-6-methyl-5-azaspiro[2.4]heptane-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex molecules.
Biological Studies: It is used in studies investigating the interaction of spirocyclic compounds with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism by which ethyl 2-amino-6-methyl-5-azaspiro[2.4]heptane-5-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride: Similar spirocyclic structure but with different substituents.
Indole derivatives: Share some structural features and biological activities.
Uniqueness
Ethyl 2-amino-6-methyl-5-azaspiro[2.4]heptane-5-carboxylate is unique due to its specific spirocyclic structure and the presence of both amino and ester functional groups. This combination allows for diverse chemical reactivity and potential biological activity, making it a versatile compound in research and development.
Properties
IUPAC Name |
ethyl 2-amino-6-methyl-5-azaspiro[2.4]heptane-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-3-14-9(13)12-6-10(4-7(12)2)5-8(10)11/h7-8H,3-6,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWNXXJKQUPASO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CC2(CC1C)CC2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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